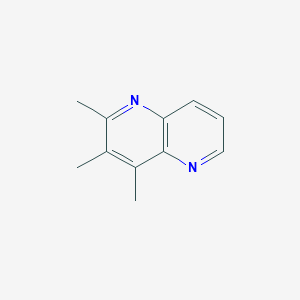

2,3,4-Trimethyl-1,5-naphthyridine

Description

Overview of N-Heterocyclic Compounds and the Naphthyridine Scaffold

Heterocyclic compounds are a fundamental class of organic molecules that incorporate at least one atom other than carbon within a ring structure. mdpi.com Among these, N-heterocyclic compounds, which contain at least one nitrogen atom in the ring, are of significant interest due to their widespread presence in natural products and their diverse applications in medicinal chemistry and material science. mdpi.com Nitrogen-containing scaffolds are key structural components in a vast number of therapeutic agents, with nitrogen-based heterocyclic drugs constituting a majority of those approved by the US FDA. mdpi.com

The naphthyridine scaffold, a type of pyridopyridine, consists of a fused system of two pyridine (B92270) rings. mdpi.com These compounds are diazanaphthalenes, meaning they are bicyclic aromatic compounds with the molecular formula C₈H₆N₂. The positioning of the two nitrogen atoms within the two rings gives rise to several structural isomers. mdpi.comwikipedia.org Naphthyridines and their derivatives have garnered considerable attention for their broad spectrum of pharmacological activities. mdpi.combenthamdirect.com

Positional Isomerism in Naphthyridine Systems and Focus on the 1,5-Naphthyridine (B1222797) Core

The naphthyridine system can exist as six different structural isomers, distinguished by the placement of the two nitrogen atoms in the bicyclic framework. mdpi.com These isomers have been referred to by various names in the past, including "pyridopyridines" and "benzodiazines," before the name "naphthyridines" was officially adopted in Chemical Abstracts in 1936. nih.gov

The six isomers of naphthyridine are:

1,5-Naphthyridine

1,6-Naphthyridine

1,7-Naphthyridine

2,6-Naphthyridine

2,7-Naphthyridine

This article focuses on derivatives of the 1,5-naphthyridine core. This particular isomer is notable for its applications in synthetic organic chemistry and its role in the development of biologically active compounds. nih.govresearchgate.net The 1,5-naphthyridine structure is a key building block for more complex fused heterocyclic systems. nih.govresearchgate.net

| Naphthyridine Isomers |

| 1,5-Naphthyridine |

| 1,6-Naphthyridine |

| 1,7-Naphthyridine |

| 1,8-Naphthyridine |

| 2,6-Naphthyridine |

| 2,7-Naphthyridine |

Historical Development of Naphthyridine Chemistry and its Derivatives

The study of naphthyridine chemistry has a rich history, with the first synthesis of an unsubstituted naphthyridine, specifically 1,5-naphthyridine, being reported in 1927 by Brobansky and Sucharda. nih.gov They achieved this by adapting the well-known Skraup quinoline (B57606) synthesis, applying it to 3-aminopyridine (B143674). nih.gov Following this initial breakthrough, the field saw gradual but steady growth, with reliable data accumulating for all six isomeric systems after 1930. digitallibrary.co.in

The development of synthetic methodologies has been crucial to the advancement of naphthyridine chemistry. Classical synthetic protocols such as the Friedländer, Skraup, and Semmler-Wolff reactions have been instrumental in constructing the 1,5-naphthyridine scaffold. nih.govresearchgate.net Over the years, these methods have been refined and new strategies have been developed, including cycloaddition reactions and transition metal-catalyzed cross-coupling reactions, to create a wide array of naphthyridine derivatives. nih.govresearchgate.net

The interest in naphthyridine derivatives has been significantly driven by their biological activities. For instance, the discovery of the potent antimicrobial properties of nalidixic acid, a 1,8-naphthyridine derivative, spurred extensive research into this class of compounds. wikipedia.orgdigitallibrary.co.in This has led to the development of numerous other biologically active molecules based on the naphthyridine framework. nih.govencyclopedia.pub The reactivity of the 1,5-naphthyridine system, which shows similarities to quinoline, has been extensively explored, including electrophilic substitutions, nucleophilic substitutions, and metal complex formation, further expanding the library of accessible derivatives. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trimethyl-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-8(2)11-10(13-9(7)3)5-4-6-12-11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHFUQNYZHMICC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)N=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,4 Trimethyl 1,5 Naphthyridine and Its Derivatives

Classical Approaches to Naphthyridine Ring Systems

Several well-established reactions in organic chemistry have been adapted for the synthesis of naphthyridines, including the 1,5-isomer. These methods often involve the cyclization of pyridine (B92270) derivatives.

Skraup Reaction and its Modern Adaptations for 1,5-Naphthyridines

The Skraup reaction, traditionally used for quinoline (B57606) synthesis, has been successfully adapted for the preparation of 1,5-naphthyridines. mdpi.comiipseries.org The first synthesis of an unsubstituted 1,5-naphthyridine (B1222797) was achieved by adapting the Skraup quinoline synthesis to 3-aminopyridine (B143674). mdpi.com This reaction typically involves heating an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.orgnih.gov

Modern adaptations of the Skraup synthesis have focused on improving yields and employing milder reaction conditions. For instance, various catalysts such as iodine, sodium nitrite (B80452) (NaNO₂), potassium iodide (KI), potassium iodate (B108269) (KIO₃), manganese dioxide (MnO₂), or potassium permanganate (B83412) (KMnO₄) have been utilized with substituted 3-aminopyridine compounds and glycerol. nih.gov The use of iodine as a catalyst in a dioxane/water mixture has shown good results and offers the advantage of being reusable. nih.gov

A modified Skraup synthesis has also been employed to prepare fused 1,5-naphthyridine derivatives. For example, heating 2,6-dichloro-3-nitrobenzoic acid with 6-methoxy-3-pyridinamine leads to the formation of a dihydrobenzo[b] nih.govresearchgate.netnaphthyridin-10-one derivative. mdpi.comnih.gov Similarly, the reaction of 4-aminoisoquinoline (B122460) with methyl vinyl ketone in the presence of arsenic pentoxide and concentrated sulfuric acid yields a benzo[c] nih.govresearchgate.netnaphthyridine. mdpi.com

| Reactants | Conditions | Product |

| 3-Aminopyridine, Glycerol | H₂SO₄, Oxidizing agent | 1,5-Naphthyridine |

| Substituted 3-aminopyridine, Glycerol | Iodine, Dioxane/Water | Substituted 1,5-Naphthyridine |

| 2,6-Dichloro-3-nitrobenzoic acid, 6-Methoxy-3-pyridinamine | Heat | 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] nih.govresearchgate.netnaphthyridin-10-one |

| 4-Aminoisoquinoline, Methyl vinyl ketone | As₂O₅, H₂SO₄ | 4-methylbenzo[c] nih.govresearchgate.netnaphthyridine |

Friedländer Condensation and Regioselectivity Considerations

The Friedländer annulation is another classical method used for the synthesis of quinolines and has been extended to the preparation of 1,5-naphthyridines. nih.govresearchgate.netresearchgate.net This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or base. organic-chemistry.org

The synthesis of fused 1,5-naphthyridines, such as benzo[b] nih.govresearchgate.netnaphthyridines, commonly utilizes the Friedländer reaction with 3-aminopyridine or 3-aminoquinoline (B160951) derivatives and carbonyl compounds. mdpi.comnih.gov For example, a modified Friedländer reaction of 3-aminoquinaldehyde with 2-acetylpyridine (B122185) in the presence of sodium hydroxide (B78521) yields 2-(pyridin-2-yl)benzo[b] nih.govresearchgate.netnaphthyridine. nih.govresearchgate.net

Regioselectivity can be a key consideration in the Friedländer synthesis, especially when using unsymmetrical ketones. The development of novel amine catalysts has enabled highly regioselective Friedländer annulations with unmodified ketones for the synthesis of substituted 1,8-naphthyridines, a principle that can be applied to other naphthyridine isomers. organic-chemistry.org Microwave-assisted Friedländer condensation has also been reported as a rapid and efficient method for the synthesis of 1,8-naphthyridines. niscpr.res.in

| Reactants | Conditions | Product |

| o-Aminoaryl aldehyde/ketone, α-Methylene carbonyl compound | Acid or Base catalyst | Substituted quinoline/naphthyridine |

| 3-Aminoquinaldehyde, 2-Acetylpyridine | NaOH, Ethanol | 2-(Pyridin-2-yl)benzo[b] nih.govresearchgate.netnaphthyridine |

| 2-Aminonicotinaldehyde, Active methylene (B1212753) compounds | Piperidine, Methanol, Microwave irradiation | 2,3-Disubstituted-1,8-naphthyridines |

Povarov Reaction and Aza-Diels-Alder Cycloadditions for Tetrahydro-1,5-naphthyridines

The Povarov reaction, a type of aza-Diels-Alder reaction, is a powerful tool for the synthesis of tetrahydroquinolines and their nitrogen-containing heterocyclic analogues, including tetrahydro-1,5-naphthyridines. nih.govresearchgate.netnih.gov This reaction is a formal [4+2] inverse electron demand cycloaddition between an aromatic imine and an electron-rich olefin. nih.gov

The synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives can be achieved through the Lewis acid-activated aza-Diels-Alder reaction. nih.gov For instance, the reaction between imines derived from 3-aminopyridines and styrenes can produce tetrahydro-1,5-naphthyridines with control over stereocenters. nih.gov Subsequent oxidation of these tetrahydro-1,5-naphthyridines can lead to the corresponding aromatic 1,5-naphthyridines. nih.gov

A mechanochemical aza-vinylogous Povarov reaction has been developed for the synthesis of highly functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines. nih.gov This method offers a more direct approach to functionalized tetrahydroquinolines and their aza-analogs. nih.gov Furthermore, intramolecular aza-Diels-Alder reactions have been utilized to create fused 1,5-naphthyridine systems. mdpi.com

| Reaction Type | Reactants | Product |

| Aza-Diels-Alder (Povarov) | Imines (from 3-aminopyridines), Styrenes | Tetrahydro-1,5-naphthyridines |

| Mechanochemical Aza-vinylogous Povarov | Aromatic amines, α-Ketoaldehydes/α-Formylesters, α,β-Unsaturated dimethylhydrazones | Functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines |

| Intramolecular Aza-Diels-Alder | Functionalized aldimines with a tethered dienophile | Fused tetrahydro-1,5-naphthyridines |

Condensation Reactions via Combes and Niementowski Protocols

The Combes and Niementowski reactions represent additional classical condensation methods for synthesizing quinoline and, by extension, naphthyridine ring systems. While less commonly cited specifically for 2,3,4-trimethyl-1,5-naphthyridine, the general principles are applicable. The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. The Niementowski quinoline synthesis is the reaction of anthranilic acid and a carbonyl compound. The application of these protocols to aminopyridines can provide routes to various naphthyridine isomers.

Knorr and Conrad-Limpach Type Cyclizations for Naphthyridine Synthesis

The Knorr and Conrad-Limpach syntheses are classical methods for preparing quinolones, which can be precursors to quinolines and naphthyridines.

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline. wikipedia.org This reaction has been extended to the synthesis of 1,5-naphthyridinones. For example, the reaction of an aminopyridine with Meldrum's acid, a β-ketoester equivalent, followed by thermal cyclization, can produce 4-hydroxy-1,5-naphthyridines. nih.gov The initial condensation forms an enamine, which then undergoes heat-assisted intramolecular cyclization. nih.gov

The Knorr pyrrole (B145914) synthesis , which involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl, is primarily for pyrrole synthesis. wikipedia.org A related reaction, the Paal-Knorr synthesis , is used to create furans, pyrroles, and thiophenes from 1,4-diketones. wikipedia.org While not a direct route to naphthyridines, the principles of cyclization of dicarbonyl compounds with amines are fundamental in heterocyclic chemistry.

Targeted Synthesis of Substituted 1,5-Naphthyridine Analogues

The synthesis of specifically substituted 1,5-naphthyridine analogues often involves multi-step sequences starting from pre-functionalized pyridines or by post-modification of the naphthyridine core.

One common strategy is the use of cross-coupling reactions followed by cyclization. For instance, a Heck reaction of a substituted aminopyridine with an acrylate (B77674) can yield an intermediate that cyclizes to a 1,5-naphthyridinone. nih.gov Similarly, a Stille cross-coupling reaction can be employed to build the necessary carbon framework before the final ring closure. nih.gov

Another approach is the direct functionalization of the 1,5-naphthyridine ring system. Halogenation of the naphthyridine core, for example, provides a versatile intermediate for further modifications through nucleophilic aromatic substitution. researchgate.net Amination reactions on these halogenated derivatives allow for the introduction of various amino groups. nih.gov Furthermore, metalation of the 1,5-naphthyridine scaffold can be achieved regioselectively, enabling the introduction of substituents at specific positions. nih.gov

For the synthesis of tetrahydro-1,5-naphthyridines with specific substitution patterns, intramolecular Diels-Alder reactions of tethered imidazole (B134444) and 1,2,4-triazine (B1199460) systems have been developed. nih.govlookchem.com The resulting tetrahydro-1,5-naphthyridines can then be further functionalized at the N1 position through reactions like epoxide openings, N-arylations, and urea (B33335) formation. nih.govlookchem.com

Strategies for Introducing Methyl Groups on the Naphthyridine Skeleton

The introduction of methyl groups onto the 1,5-naphthyridine core can be achieved either during the initial construction of the ring system or by functionalization of a pre-formed naphthyridine.

One of the most classical methods for constructing the 1,5-naphthyridine skeleton is the Skraup synthesis , which involves the reaction of a 3-aminopyridine with a glycerol derivative, an acid, and an oxidizing agent. By selecting appropriately substituted starting materials, methyl groups can be incorporated into the final product. For instance, the reaction of 3-amino-4-methylpyridine (B17607) with acetaldehyde (B116499) has been successfully employed to synthesize 2,8-dimethyl-1,5-naphthyridine. nih.gov This approach suggests that a suitably substituted aminopyridine and a ketone could potentially be used to form a trimethylated naphthyridine core.

Another strategy involves the direct C-alkylation of an activated 1,5-naphthyridine derivative. Research has shown that the thermal reaction of 4,8-dimethoxy-1,5-naphthyridine (B14512493) with methyl iodide leads to C-alkylated products in a regioselective manner, proceeding through a proposed electrophilic substitution mechanism. rsc.org This method highlights the potential for direct methylation of the naphthyridine ring.

Furthermore, patented methods describe the preparation of poly-substituted 1,5-naphthyridine compounds where a methyl group is one of the possible substituents introduced during the synthesis. google.com These methods often involve the reaction of a 3-aminopyridine compound with an α,β-unsaturated aldehyde or ketone in the presence of a catalyst. google.com

| Method | Starting Materials | Product Example | Key Features | Reference |

|---|---|---|---|---|

| Skraup Synthesis | 3-Amino-4-methylpyridine, Acetaldehyde | 2,8-Dimethyl-1,5-naphthyridine | Builds the naphthyridine ring with incorporated methyl groups. | nih.gov |

| C-Alkylation | 4,8-Dimethoxy-1,5-naphthyridine, Methyl iodide | C-methylated 4,8-dimethoxy-1,5-naphthyridine | Direct methylation of the pre-formed naphthyridine core. | rsc.org |

| Catalytic Condensation | 3-Aminopyridine derivative, 2-Alkenyl ketone | Poly-substituted 1,5-naphthyridine | Versatile method for creating diverse substitution patterns. | google.com |

Regioselective Functionalization of the 1,5-Naphthyridine Core

Achieving the desired 2,3,4-trimethyl substitution pattern necessitates precise control over the position of functionalization. Regioselective methods are therefore crucial for the synthesis of specifically substituted 1,5-naphthyridine derivatives.

A powerful strategy for regioselective functionalization is the use of directed metalation. Knochel and colleagues have demonstrated that the 1,5-naphthyridine scaffold can be selectively metalated at various positions using zinc, magnesium, and lithium-TMP (tetramethylpiperidyl) bases. nih.gov This allows for the sequential introduction of electrophiles, making it possible to obtain mono-, di-, tri-, or even tetrasubstituted naphthyridines with high precision. nih.gov

Cross-coupling reactions also offer a regioselective route to functionalized 1,5-naphthyridines. For example, a regioselective Suzuki coupling protocol has been developed to selectively functionalize the 2-position of the 1,5-naphthyridine ring. acs.org This is often followed by functionalization at other positions, such as the 8-position, via nucleophilic aromatic substitution. acs.org

The regioselectivity of nucleophilic additions, such as amination, has also been studied. In the reaction of 1,5-naphthyridine with potassium amide in liquid ammonia (B1221849), the initial site of attack is charge-controlled, occurring at the C-2 position at low temperatures. wur.nl However, at higher temperatures, the reaction becomes thermodynamically controlled, with the adduct at C-4 being more stable. wur.nl This temperature-dependent regioselectivity provides another tool for controlling the substitution pattern.

| Method | Reagents | Positions Functionalized | Key Features | Reference |

|---|---|---|---|---|

| Directed Metalation | Zn-, Mg-, Li-TMP bases | C2, C4, C8 (and others) | Allows for precise, sequential functionalization. | nih.gov |

| Suzuki Coupling | Palladium catalyst, Boronic acid | C2 | Regioselective introduction of aryl or alkyl groups. | acs.org |

| Nucleophilic Amination | KNH₂/NH₃ | C2 (kinetic), C4 (thermodynamic) | Temperature-dependent regioselectivity. | wur.nl |

Stereoselective Synthetic Pathways to Naphthyridine Derivatives

While the target molecule, this compound, is aromatic and thus achiral, stereoselective synthesis becomes important when creating its saturated or partially saturated derivatives, which can serve as precursors.

The aza-Diels-Alder reaction (Povarov reaction) is a key method for the stereoselective synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives. nih.gov This reaction, often catalyzed by a Lewis acid, proceeds through a cycloaddition between an imine (generated from a 3-aminopyridine) and an alkene, creating multiple stereocenters in a controlled manner. nih.gov These tetrahydro-1,5-naphthyridines can then be aromatized to yield the corresponding substituted 1,5-naphthyridine. mdpi.com

Intramolecular versions of the Povarov reaction have also been employed to synthesize fused 1,5-naphthyridine systems with high regio- and diastereoselectivity. mdpi.com This involves the reaction of a 3-aminopyridine with an aldehyde that contains a tethered dienophile. mdpi.com

The potential for high levels of stereocontrol is further highlighted by the successful enantioselective total synthesis of complex natural products and drugs that contain a fused 1,5-naphthyridine core, demonstrating that chiral auxiliaries or catalysts can be used to guide the stereochemical outcome of key bond-forming steps. nih.gov

Advanced Functionalization and Derivatization Approaches

Once the 1,5-naphthyridine core is assembled, a variety of advanced functionalization reactions can be employed to introduce or modify substituents, leading to a diverse range of derivatives.

Halogenation and Subsequent Amination Reactions

A common and versatile strategy for introducing nitrogen-based substituents onto the 1,5-naphthyridine ring involves a halogenation-amination sequence. Naphthyridinones (hydroxy-naphthyridines) can be converted to the corresponding halo-naphthyridines, typically using reagents like phosphoryl chloride (POCl₃). nih.gov These halogenated intermediates are highly valuable as they are susceptible to nucleophilic aromatic substitution (SNAr).

The subsequent amination can be achieved through various methods. Direct reaction with ammonia or primary/secondary amines, often at elevated temperatures, can displace the halide to form amino-1,5-naphthyridines. nih.gov This approach has been used in the synthesis of inhibitors for enzymes like DYRK1A. nih.gov

More sophisticated methods, such as the Buchwald-Hartwig amination , offer a milder and more general route. This palladium-catalyzed cross-coupling reaction allows for the amination of halo- or triflate-substituted 1,5-naphthyridines with a wide range of amines. nih.gov The mechanism of the amination of 2-bromo-1,5-naphthyridine (B1331438) has been shown to proceed via an SN(AE)ipso substitution mechanism. wur.nl

| Reaction | Intermediate | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Halo-1,5-naphthyridine | Ammonia, Amines | Amino-1,5-naphthyridine | nih.gov |

| Buchwald-Hartwig Amination | Halo- or Triflate-1,5-naphthyridine | Palladium catalyst, Phosphine ligand, Base | Aryl- or Alkylamino-1,5-naphthyridine | nih.gov |

Alkylation and Acylation of the Naphthyridine Nucleus

Alkylation and acylation reactions can occur at either the nitrogen or carbon atoms of the 1,5-naphthyridine ring, depending on the substrate and reaction conditions.

N-alkylation and N-acylation are common reactions for the pyridine-like nitrogen atoms in the 1,5-naphthyridine system. Alkyl halides readily react with 1,5-naphthyridines, often proceeding through a quaternary salt intermediate, to yield N-alkylated products. nih.gov Similarly, N-functionalization of tetrahydro-1,5-naphthyridine scaffolds with electrophiles like isocyanates and tosyl halides has been used to create compound libraries. nih.gov

C-alkylation is less common but can be achieved on activated substrates. As mentioned previously, the thermal reaction of 4,8-dimethoxy-1,5-naphthyridine with methyl iodide results in regioselective C-methylation. rsc.org This highlights that direct alkylation of the carbon framework is feasible under the right conditions.

Introduction of Diverse Substituents through Side-Chain Modifications

Another powerful strategy for derivatization is the chemical modification of substituents already present on the 1,5-naphthyridine ring. This allows for the late-stage introduction of functional groups without altering the core structure.

For example, a methyl group on the naphthyridine ring can be a handle for further functionalization. It has been shown that a methyl group on a fused benzo[b] nih.govrsc.orgnaphthyridine can be oxidized to a formyl or a carboxyl group using a basic solution of silver oxide. nih.gov

In another example, a methyl-substituted 1,5-naphthyridine was reacted with N-bromosuccinimide (NBS) to produce the corresponding bromomethyl derivative. nih.gov This bromo-functionalized side chain is an excellent electrophile for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of new functional groups. nih.gov The general reactivity of the 1,5-naphthyridine system allows for numerous transformations of side-chain substituents, making it a versatile scaffold for chemical synthesis. nih.govencyclopedia.pub

Green Chemistry and Sustainable Synthetic Protocols

Sustainable synthetic strategies for naphthyridine derivatives prioritize the use of non-toxic reagents and solvents, catalyst-free conditions where possible, and the development of one-pot reactions to minimize purification steps and solvent usage.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and their application in the synthesis of functionalized naphthyridines is well-established. The Suzuki-Miyaura coupling, which typically employs a palladium catalyst to couple an organoboron compound with a halide, is a prominent example. nih.govlibretexts.org The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents and byproducts. nih.govtcichemicals.com

Recent advancements have focused on making these reactions more sustainable. For instance, cobalt has been explored as a less expensive and more abundant alternative to palladium for cross-coupling reactions of halogenated naphthyridines with organometallic reagents. acs.org The use of CoCl₂ has been shown to effectively catalyze the coupling of halogenated naphthyridines with both alkyl- and arylmagnesium halides, as well as arylzinc halides, to produce polyfunctional naphthyridines. acs.org The development of catalyst systems that operate under milder conditions and with lower catalyst loadings contributes to the green credentials of these methods. nih.gov The design of new ligands, such as those based on ferrocene, has also been investigated to improve the efficiency and scope of Suzuki-Miyaura reactions, even at very low catalyst concentrations. nih.gov

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions for Naphthyridine Synthesis

| Catalyst | Reactants | Product | Key Features |

| CoCl₂ | Halogenated naphthyridines, Alkyl/Arylmagnesium halides | Polyfunctional alkylated naphthyridines | Utilizes a more abundant and less expensive metal catalyst. acs.org |

| CoCl₂·2LiCl | Halogenated naphthyridines, Arylzinc halides | Polyfunctional arylated naphthyridines | Effective for producing highly fluorescent compounds. acs.org |

| Pd(PPh₃)₄ | 2-chloropyridin-3-amine, Thiopheneboronic acids | Thieno nih.govresearchgate.netnaphthyridines | Spontaneous cyclization during the cross-coupling reaction. mdpi.com |

| Palladium with stilbene (B7821643) ligand | Tertiary benzylic pivalates, Arylboronic acid pinacol (B44631) esters | Diarylalkanes with quaternary stereocenters | Overcomes limitations of previous stereospecific cross-couplings. nih.gov |

Multicomponent reactions (MCRs) are highly valued in green chemistry because they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. tcichemicals.comnih.govorganic-chemistry.org This approach significantly reduces the number of synthetic steps, minimizes waste generation, and simplifies purification processes. tcichemicals.comnih.gov

Several MCRs have been developed for the synthesis of naphthyridine and related heterocyclic systems. For example, a three-component reaction for the synthesis of chromeno[4,3-b] nih.govresearchgate.netnaphthyridine derivatives has been reported, showcasing good to excellent yields and operational simplicity. nih.gov Another innovative approach involves a pseudo-multicomponent reaction under high pressure to construct novel pyridazino[5,4,3-de] nih.govresearchgate.netnaphthyridine tricyclic systems. rsc.org The development of MCRs often focuses on creating molecular diversity from simple and readily available starting materials in a highly efficient and atom-economical manner. rsc.org

Table 2: Multicomponent Reactions for the Synthesis of Naphthyridine-Related Scaffolds

| Reaction Type | Reactants | Product | Key Features |

| Three-component reaction | 3-aminopyridine, O-propargylated salicylaldehydes | Chromeno[4,3-b] nih.govresearchgate.netnaphthyridine derivatives | Mild conditions, good-to-excellent yields, easy product isolation. nih.gov |

| Pseudo-multicomponent reaction under high pressure | 2-phenylhydrazono derivative, malononitrile, aromatic aldehydes/acetone | Pyridazino[5,4,3-de] nih.govresearchgate.netnaphthyridine derivatives | Efficient construction of a novel tricyclic system. rsc.org |

| One-pot three-component reaction | 9-anthracene carboxaldehyde/2-naphthaldehyde, 4-hydroxycoumarin, 3-amino pyrazole | Polycyclic fused dihydropyridine (B1217469) derivatives | Metal-free and effective methodology. researchgate.net |

Mechanochemistry, which involves using mechanical force (e.g., grinding or milling) to induce chemical reactions, is an emerging green synthetic technique. This solvent-free approach can lead to shorter reaction times, higher yields, and reduced waste compared to traditional solution-phase synthesis. researchgate.net

The synthesis of 1,8-naphthyridine (B1210474) derivatives has been successfully achieved using a grinding method. For example, a simple and highly efficient procedure for constructing 2-(2-(3-nitrophenyl)-1,8-naphthyridin-3-yl)-5-aryl-1,3,4-oxadiazole derivatives has been developed by grinding the reactants together. researchgate.net This solvent-free, solid-state method offers significant environmental benefits and aligns with the principles of green chemistry by eliminating the need for potentially harmful solvents. researchgate.net

The use of environmentally benign solvents or solvent-free conditions is a cornerstone of green chemistry. Water is an ideal green solvent due to its non-toxicity, abundance, and non-flammability. The Friedländer condensation, a classic reaction for synthesizing quinolines and naphthyridines, has been successfully adapted to run in water. nih.govacs.orgrsc.org This "on-water" synthesis of 1,8-naphthyridines, often facilitated by a biocompatible and water-soluble catalyst like choline (B1196258) hydroxide, provides a greener alternative to traditional methods that rely on harsh conditions and organic solvents. nih.govacs.org

Polyethylene glycol (PEG) has also emerged as a green reaction medium. nih.gov It is non-toxic, inexpensive, and can be reused. nih.gov PEG-mediated synthesis has been applied to one-pot multicomponent reactions to produce functionalized dihydropyridines at room temperature without a catalyst. nih.gov This method is notable for its mild conditions and applicability to a wide range of substrates. nih.gov Ionic liquids have also been investigated as green catalysts and solvents for the Friedländer reaction to synthesize 1,8-naphthyridines, with the advantage of easy catalyst recovery and reuse. acs.org

Table 3: Environmentally Benign Conditions for Naphthyridine Synthesis

| Reaction Condition | Reaction Type | Catalyst | Key Features |

| On-water | Friedländer condensation | Choline hydroxide | First report of naphthyridine synthesis in water; metal-free, non-toxic catalyst. nih.govacs.org |

| PEG-mediated | One-pot multicomponent reaction | Catalyst-free | Inexpensive, non-toxic, reusable medium; room temperature reaction. nih.gov |

| Ionic Liquid | Friedländer reaction | [Bmmim][Im] | Green catalyst and solvent; catalyst can be recovered and reused. acs.org |

| Solvent-free grinding | Oxidative cyclization | FeCl₃·6H₂O | Simple, efficient, and eco-friendly procedure. researchgate.net |

Reactivity and Mechanistic Investigations of 2,3,4 Trimethyl 1,5 Naphthyridine

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the 1,5-naphthyridine (B1222797) core is generally challenging due to the deactivating effect of the two pyridine-like nitrogen atoms, which lower the energy of the frontier molecular orbitals. Reactions typically require harsh conditions, and the electrophile attacks the "benzene-like" ring (the ring without the initial substitution) as the pyridinoid rings are more deactivated.

The reaction proceeds via a standard EAS mechanism, involving the attack of an electrophile to form a positively charged intermediate known as a Wheland intermediate or σ-complex, followed by the loss of a proton to restore aromaticity. libretexts.orglibretexts.org

| Reaction | Typical Reagents | Expected Product |

| Nitration | HNO₃ / H₂SO₄ | Mixture of 6-nitro and 8-nitro-2,3,4-trimethyl-1,5-naphthyridine |

| Sulfonation | Fuming H₂SO₄ | Mixture of 2,3,4-trimethyl-1,5-naphthyridine-6-sulfonic acid and -8-sulfonic acid |

Nucleophilic Aromatic Substitution Reactions on the Naphthyridine Ring

The electron-deficient nature of the 1,5-naphthyridine nucleus makes it highly susceptible to nucleophilic aromatic substitution (SNA), a reaction pathway that is generally unfavorable for simple carbocyclic aromatic rings. wikipedia.orgmasterorganicchemistry.com This reaction is particularly facile at the positions α (2 and 6) and γ (4 and 8) to the nitrogen atoms, as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen. wikipedia.orglibretexts.org

The reaction proceeds through a two-step addition-elimination mechanism where a nucleophile first attacks the carbon atom bearing a suitable leaving group (like a halide), forming a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.orgyoutube.com

While the methyl groups at C-2, C-3, and C-4 are electron-donating and would slightly decrease the ring's electrophilicity, nucleophilic substitution is still a key reaction pathway, especially if a leaving group is present at the C-6 or C-8 positions of the other ring. For instance, the displacement of a chlorine atom by an amine is a common transformation for halopyridines and related heterocycles. youtube.com

| Reaction Type | Substrate Example | Nucleophile | Conditions | Product Example | Reference |

| Amination | 4-Chloro-1,5-naphthyridine derivative | NH₄OH | Sealed tube, 140°C | 4-Amino-1,5-naphthyridine derivative | nih.gov |

| Azidation | Chloro-1,5-naphthyridine derivative | NaN₃ | - | Azido-1,5-naphthyridine derivative | nih.gov |

| Cyanation | 2-Triflyloxy-1,5-naphthyridine | KCN or TMSCN | - | 2-Cyano-1,5-naphthyridine | nih.gov |

Oxidation and Reduction Chemistry of the Naphthyridine System

The selective reduction of one of the pyridine (B92270) rings in the 1,5-naphthyridine scaffold leads to the formation of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives. This transformation is typically achieved through catalytic hydrogenation or transfer hydrogenation. nih.gov Various transition metal catalysts have been developed to achieve high yields and selectivity under mild conditions.

Transfer hydrogenation, using hydrogen donors like formic acid or isopropanol, has been successfully applied to 1,5-naphthyridines using cobalt and ruthenium catalysts. nih.gov Similarly, direct hydrogenation with H₂ gas can be performed with specialized cobalt or palladium catalysts. nih.gov These methods allow for the selective reduction of one pyridine ring while preserving functional groups elsewhere in the molecule.

| Catalyst System | Hydrogen Source | Solvent | Key Features | Reference |

| Cobalt complex with tris(2-(diphenylphosphino)-phenyl)phosphine | Formic Acid | - | Mild conditions, tolerates sensitive functional groups | nih.gov |

| [Cp(IPr)Ru(pyr)₂]-[PF₆] with KOtBu | Isopropanol | - | N-heterocyclic carbene (NHC) supported Ru complex | nih.gov |

| Ruthenium(II) complex with pyrazole-phosphine ligand | Isopropanol | Toluene | Good yields for transfer hydrogenation | nih.gov |

| Pd-catalyst with B₂pin₂ | Water | Water | Environmentally benign, ambient temperature | nih.gov |

The nitrogen atoms in the 1,5-naphthyridine ring can be oxidized to form the corresponding N-oxides using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The formation of an N-oxide group significantly alters the electronic properties of the ring and its subsequent reactivity.

The N-oxide functionality activates the ring for both electrophilic and nucleophilic attack. For electrophilic substitution, the N-oxide directs attack to the 4-position (gamma). More importantly, it facilitates nucleophilic substitutions at the 2- and 6-positions (alpha). For example, treatment of a 1,5-naphthyridine N-oxide with phosphorus oxychloride (POCl₃) can lead to chlorination at the 2-position. nih.gov Furthermore, N-oxides can be treated with reagents like trimethylsilylcyanide (TMSCN) to introduce a cyano group at the 2-position. nih.gov

Cycloaddition Reactions and Pericyclic Transformations

The pyridine rings within the 1,5-naphthyridine system can participate in cycloaddition reactions, behaving as azadiene components. The aza-Diels-Alder reaction, in particular, is a powerful method for synthesizing tetrahydro-1,5-naphthyridine derivatives. nih.gov In these [4+2] cycloadditions, a 3-aminopyridine (B143674) derivative can react with an alkene to form a tetrahydro-1,5-naphthyridine, which can subsequently be aromatized. nih.gov

Another important class of cycloadditions is the [3+2] or 1,3-dipolar cycloaddition. While specific examples involving this compound are not prevalent, the electron-deficient pi-system of the naphthyridine ring makes it a potential dipolarophile for reactions with 1,3-dipoles like azides, nitrile oxides, or diazomethanes to form fused five-membered heterocyclic rings. mdpi.com

Ring-Opening and Rearrangement Processes

Ring-opening and rearrangement reactions of the 1,5-naphthyridine skeleton are less common compared to substitution and redox chemistry. However, certain nucleophilic substitution reactions on nitrogen heterocycles are known to proceed via a ring-opened intermediate, in a mechanism known as the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC). While plausible under specific conditions with powerful nucleophiles like amide ions, dedicated studies on such processes for the this compound system are not extensively documented in the surveyed literature.

Exploration of Reaction Mechanisms through Kinetic and Thermodynamic Studies

Kinetic studies would focus on measuring the rate of a reaction involving this compound. This is typically achieved by monitoring the change in concentration of a reactant or product over time. For instance, in a nucleophilic aromatic substitution reaction, the rate of disappearance of the naphthyridine substrate or the appearance of the substituted product would be measured. The data obtained from such experiments allow for the determination of the reaction order with respect to each reactant, providing clues about the molecularity of the rate-determining step.

Thermodynamic studies, on the other hand, would provide information about the energy changes that occur as the reaction progresses from reactants to products. Key thermodynamic parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction, while the magnitude of ΔH reveals whether the reaction is exothermic or endothermic.

Hypothetical Data for Mechanistic Exploration:

While specific experimental data for this compound is not available in the searched literature, we can construct a hypothetical data table to illustrate the kind of information that would be sought in kinetic and thermodynamic investigations of its reactivity. The following table is for illustrative purposes only and does not represent real experimental values.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Generic Nucleophile

| Entry | Reactant Concentration (M) | Nucleophile Concentration (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |

From this hypothetical data, one could infer that the reaction is first order with respect to both the naphthyridine and the nucleophile, suggesting a bimolecular rate-determining step, characteristic of an SNAr mechanism.

Table 2: Hypothetical Thermodynamic Data for a Reaction of this compound

| Parameter | Value |

| Enthalpy of Reaction (ΔH) | -75 kJ/mol |

| Entropy of Reaction (ΔS) | -20 J/(mol·K) |

| Gibbs Free Energy of Reaction (ΔG) at 298 K | -69.06 kJ/mol |

This hypothetical thermodynamic data would suggest an exothermic and spontaneous reaction under standard conditions.

The presence of three methyl groups on the 1,5-naphthyridine ring is expected to influence its reactivity. Methyl groups are electron-donating through inductive effects, which would increase the electron density of the aromatic system. This increased electron density would likely activate the ring towards electrophilic attack and potentially decrease its reactivity towards nucleophilic substitution, as the ring becomes less electron-deficient.

Further computational studies could complement experimental findings by modeling the reaction pathways, calculating the energies of transition states and intermediates, and providing a deeper understanding of the electronic factors that govern the reactivity of this compound.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Research

A thorough investigation of scientific literature and chemical databases has revealed a significant gap in the characterization of the specific chemical compound This compound . Despite extensive searches for its spectroscopic and structural data, no specific experimental results for its Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) analysis are publicly available.

The 1,5-naphthyridine core structure is a known entity in heterocyclic chemistry, with various synthetic methods and applications for its derivatives being reported in numerous studies. mdpi.comnih.govnih.govmdpi.com Research has detailed the synthesis of the parent 1,5-naphthyridine and other substituted versions, often in the context of developing new biologically active agents or ligands for metal complexes. acs.orgnih.govnih.gov However, the specific substitution pattern of three methyl groups at the 2, 3, and 4 positions does not appear in the available literature.

Consequently, it is not possible to provide the detailed analysis requested, which would include:

Proton NMR (¹H NMR) data for analyzing the proton environments.

Carbon-13 NMR (¹³C NMR) data for characterizing the carbon skeleton.

Advanced 2D NMR data (COSY, HSQC, HMBC) for elucidating detailed structural connectivity.

High-Resolution Mass Spectrometry (HRMS) data for determining the exact molecular weight.

Interpretation of fragmentation patterns from mass spectrometry to confirm the structure.

While general principles of these analytical techniques are well-established, their application to and the resulting data for this compound have not been published. The synthesis of related structures, such as other substituted 1,5-naphthyridines or 1,8-naphthyridines, has been described, but this information cannot be accurately extrapolated to the specific compound . organic-chemistry.orgdundee.ac.ukrsc.org

Until research focusing on the synthesis and detailed characterization of this compound is conducted and published, a comprehensive article on its advanced spectroscopic features cannot be compiled.

Advanced Spectroscopic and Structural Characterization of 2,3,4 Trimethyl 1,5 Naphthyridine

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 2,3,4-trimethyl-1,5-naphthyridine. The vibrational modes of a molecule are highly sensitive to its geometry and bonding, providing a unique fingerprint.

In the context of related heterocyclic compounds like 1,5-naphthyridine (B1222797), fundamental vibrational frequencies have been assigned using normal coordinate analysis. For the parent 1,5-naphthyridine, a long progression in the electronic spectrum was observed at 522 cm⁻¹, which, along with other vibronic bands, helps in understanding the molecular vibrations. osu.edu The interpretation of IR and Raman spectra involves analyzing the frequencies, intensities, and shapes of the vibrational bands. americanpharmaceuticalreview.com For complex molecules, these spectra can reveal characteristic group frequencies, such as C-H stretching vibrations typically found in the 3100–3000 cm⁻¹ region. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which are then compared with experimental data to make definitive assignments of the observed bands. nih.govnih.gov This combined experimental and theoretical approach allows for a detailed understanding of the vibrational dynamics of the molecule. nih.gov

Table 1: Key Vibrational Spectroscopy Techniques

| Technique | Information Provided |

|---|---|

| Infrared (IR) Spectroscopy | Provides information on the functional groups present in a molecule based on the absorption of infrared radiation. |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL)

Electronic spectroscopy provides insights into the electronic structure and transitions within the this compound molecule.

The UV-Vis absorption spectrum of a molecule reveals the electronic transitions from the ground state to various excited states upon absorption of ultraviolet or visible light. For 1,5-naphthyridine, an n → π* transition with an origin at 27,785 cm⁻¹ has been identified in the vapor phase electronic spectrum. osu.edu The presence of methyl groups in this compound is expected to influence the energy of these electronic transitions.

Charge transfer transitions, which involve the movement of electron density from one part of the molecule to another, are also a key feature of the electronic spectra of such compounds. These transitions are crucial in understanding the molecule's potential applications in areas like organic electronics.

Photoluminescence (PL) spectroscopy investigates the light emitted by a molecule after it has absorbed photons. This includes fluorescence and phosphorescence. The PL emission profile provides information about the energy of the excited states and the efficiency of the emission process.

The quantum yield of fluorescence (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. For some derivatives of the related 1,8-naphthyridine (B1210474), substitution with alkylamines has been shown to lead to highly fluorescent compounds. researchgate.net The study of the photoluminescence properties of this compound would involve measuring its emission spectrum and determining its quantum yield to assess its potential as a fluorescent material.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction (SCXRD) provides the most accurate and detailed information about the molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.comresearchgate.net This technique has been used to determine the crystal structures of various naphthyridine derivatives, revealing how the molecules pack in the solid state. nih.govnih.gov For instance, the crystal structure of a 1,5-naphthyridine derivative complexed with a protein has been described, confirming its binding mode. nih.gov A similar analysis of this compound would provide definitive information on its molecular geometry and intermolecular interactions in the crystalline state.

Table 2: Representative Crystallographic Data for a Naphthyridine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Note: This data is for a related triazolopyridazinylindole compound and is presented for illustrative purposes. mdpi.com

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and assessing the purity of a solid sample. researchgate.netnih.govspringernature.com The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a unique fingerprint for a specific crystalline material. By comparing the experimental PXRD pattern of this compound with calculated patterns from single-crystal data or with standard reference patterns, its crystalline phase can be confirmed. This technique is also crucial for studying polymorphism, where a compound can exist in multiple crystalline forms. americanpharmaceuticalreview.com

Advanced X-ray Spectroscopy Techniques for Elemental and Electronic State Analysis

Advanced X-ray spectroscopy offers powerful tools for probing the elemental composition and electronic environment of the atoms within the this compound molecule.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would provide critical information about the nitrogen and carbon atoms in the heterocyclic ring and the methyl substituents.

Detailed Research Findings:

Although specific XPS data for this compound is not readily found, analysis of related nitrogenous heterocycles like pyridine (B92270) and covalent triazine frameworks allows for a predictive description. nus.edu.sgtudelft.nlnih.gov The N 1s core-level spectrum is expected to show distinct peaks corresponding to the two non-equivalent nitrogen atoms in the 1,5-naphthyridine ring. The binding energies of these nitrogen atoms would be influenced by their local chemical environment, including the presence of adjacent methyl groups and their position within the aromatic system.

Deconvolution of the high-resolution N 1s spectrum could quantitatively differentiate between the two nitrogen species. nus.edu.sg Similarly, the C 1s spectrum would reveal multiple components corresponding to the different carbon atoms in the aromatic rings and the methyl groups. dcu.ie The binding energies would distinguish between carbons bonded to nitrogen, carbons bonded to other carbons, and the carbons of the methyl groups.

Hypothetical XPS Data for this compound:

| Element | Core Level | Predicted Binding Energy (eV) | Assignment |

| N | 1s | ~399-401 | N1 and N5 atoms in the naphthyridine ring |

| C | 1s | ~284-285 | C-C and C-H bonds in the aromatic ring and methyl groups |

| C | 1s | ~285-286 | C-N bonds in the naphthyridine ring |

Note: These are predicted binding energy ranges based on general values for similar organic compounds and are subject to variation based on experimental conditions and the specific electronic environment of this compound.

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful technique for determining the local geometric and/or electronic structure of matter. wikipedia.org The spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

Detailed Research Findings:

Specific XAFS studies on this compound are not documented in the available literature. However, the application of XAFS to other nitrogen-containing compounds and nanomaterials demonstrates its potential. mit.edursc.org

XANES: The XANES region would provide information on the oxidation state and coordination chemistry of the nitrogen atoms. The spectral features are sensitive to the local electronic environment, and for this compound, would be influenced by the aromatic system and the electron-donating methyl groups. mdpi.com

EXAFS: The EXAFS region would yield information about the local atomic structure, including bond distances and coordination numbers of the atoms immediately surrounding the absorbing atom. For instance, by tuning to the N K-edge, one could determine the N-C bond lengths within the heterocyclic ring.

Electron Microscopy for Morphological and Nanostructural Characterization (SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and nanostructure of solid materials. While these techniques are more commonly applied to materials science contexts, they can be used to study the crystalline habit and surface features of solid organic compounds like this compound.

Detailed Research Findings:

There are no specific SEM or TEM studies focused on this compound in the reviewed literature. However, SEM has been used to characterize the morphology of co-crystals of other pharmaceutical compounds. researchgate.net If this compound were to be used in the formation of such materials, SEM would be crucial for observing the crystal size, shape, and surface topography. TEM could provide higher-resolution images, potentially revealing details about the crystal lattice if the sample is prepared appropriately.

Thermal Analysis for Stability and Phase Behavior in Materials Contexts

Thermal analysis techniques are essential for understanding the thermal stability and phase behavior of chemical compounds. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods. nih.gov

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a compound.

Detailed Research Findings:

While no TGA data for this compound is available, the TGA of related 1,5-naphthyridine-based polymers has been reported, indicating the general stability of the naphthyridine core. researchgate.net For this compound, a TGA thermogram would be expected to show a stable baseline until the temperature reaches the point of decomposition. The onset temperature of this mass loss would define the limit of its thermal stability. The analysis would likely be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation. libretexts.org

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. mdpi.com

Detailed Research Findings:

Specific DSC thermograms for this compound are not present in the available literature. However, the parent compound, 1,5-naphthyridine, is a solid with a reported melting point. DSC analysis of this compound would be expected to show an endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm would be the melting temperature (Tm), and the area under the peak would correspond to the enthalpy of fusion (ΔHfus). The presence of impurities would likely lead to a broadening of the melting peak and a depression of the melting point.

Illustrative DSC Data for a Hypothetical Pure Aromatic Compound:

| Parameter | Typical Value Range | Description |

| Melting Temperature (Tm) | 100-300 °C | The temperature at which the solid-to-liquid phase transition occurs. |

| Enthalpy of Fusion (ΔHfus) | 10-40 kJ/mol | The amount of energy required to melt the sample at constant pressure. |

| Onset Temperature | Slightly below Tm | The temperature at which the melting process begins. |

Note: These values are illustrative for a generic aromatic compound and would need to be determined experimentally for this compound.

Theoretical and Computational Investigations of 2,3,4 Trimethyl 1,5 Naphthyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into molecular behavior at the electronic level. For a molecule like 2,3,4-Trimethyl-1,5-naphthyridine, these calculations would typically be employed to predict its geometry, electronic properties, and spectroscopic behavior.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net A typical study on this compound would involve geometry optimization, where the lowest energy arrangement of its atoms is calculated. This provides a three-dimensional structure with precise bond lengths and angles. However, specific optimized geometrical parameters for this compound are not available in the public domain.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. mdpi.comirjweb.com The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.com Analysis for other naphthyridine derivatives has shown how substituents affect these energy levels. ias.ac.in For this compound, the specific energy values for HOMO, LUMO, and the resultant energy gap have not been reported.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This visual tool is invaluable for predicting how a molecule will interact with other reagents. irjweb.comresearchgate.net For this compound, an MEP map would identify the nitrogen atoms as regions of negative potential (electron-rich) and the hydrogen atoms as areas of positive potential. However, a specific, calculated MEP map for this compound is not documented in the searched literature.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). openaccesspub.org These theoretical spectra are often compared with experimental data to confirm the molecular structure. While this is a standard practice in the characterization of new compounds, computationally predicted spectroscopic parameters for this compound are not available.

Investigation of Intramolecular Interactions (e.g., Atom in Molecule (AIM) approach)

The Quantum Theory of Atoms in Molecules (AIM) is a method used to analyze the topology of the electron density to characterize chemical bonding and other intramolecular interactions. This analysis can reveal the nature and strength of bonds within the molecule. Such an investigation for this compound would provide deeper insight into its structural stability, but specific AIM studies on this compound have not been found.

Molecular Modeling and Simulation Studies

Beyond quantum chemical calculations on a single molecule, molecular modeling and simulation can be used to study the behavior of a compound in various environments (e.g., in solution or in a crystal lattice) or its interaction with biological targets. For instance, docking studies could predict the binding affinity of this compound to a specific protein receptor. nih.gov Currently, there are no published molecular modeling or simulation studies specifically involving this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and System Stability

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides a view of the conformational landscape of a molecule, revealing its preferred shapes and the stability of different arrangements. rsc.org

For the 1,5-naphthyridine (B1222797) scaffold, MD simulations can be employed to understand how the molecule behaves in different environments, such as in solution or when interacting with a biological receptor. For instance, MD simulations have been used to assess the stability and binding of 1,8-naphthyridine (B1210474) hybrids, demonstrating stable and efficient binding energies over simulation periods of 100 nanoseconds. researchgate.net Similar simulations on other heterocyclic compounds have shown that receptor-ligand pairings can demonstrate substantial stability, providing confidence in docking results. rsc.org

In the case of this compound, MD simulations would be crucial for understanding how the three methyl groups influence the flexibility and conformational preferences of the naphthyridine core. These simulations can map the energy landscape, identifying low-energy, stable conformations and the energy barriers between them. This information is vital for understanding how the molecule might be recognized by and bind to a specific biological target. Theoretical studies using first principles molecular dynamics (FPMD) on related diols of 1,5-naphthyridine have shown that intermolecular interactions can induce proton transfer processes, highlighting the dynamic nature of these systems. nih.gov

Molecular Docking Studies for Theoretical Binding Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govimist.ma It is widely used in drug design to predict how a small molecule, such as a 1,5-naphthyridine derivative, might interact with a protein target. The process involves placing the molecule into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. malayajournal.org

Numerous docking studies have been performed on 1,5-naphthyridine derivatives to evaluate their potential as therapeutic agents. For example, various derivatives have been docked into the active site of the 3-phosphoinositide-dependent protein kinase-1 (PDK1), a target for cancer therapy. malayajournal.orgnih.gov These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. The X-ray crystal structure of a potent 1,5-naphthyridine derivative in complex with the ALK5 receptor confirmed a binding mode that was previously proposed by docking studies, underscoring the predictive power of this technique. nih.gov

For this compound, docking studies could be used to screen potential biological targets and to hypothesize its binding mode. The methyl groups at positions 2, 3, and 4 would be expected to play a significant role in the binding interactions, primarily through hydrophobic (non-polar) contacts within the protein's binding pocket. The results of such studies can guide the synthesis of new, more potent analogs.

Below is a table summarizing docking results for representative 1,5-naphthyridine derivatives from published studies.

| Target Protein | Derivative Type | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| PDK-1 | Dibenzo[b,h] malayajournal.orgnih.govnaphthyridine | -7.25 | Thr222 | malayajournal.org |

| PDK-1 | Dibenzo[b,h] malayajournal.orgnih.govnaphthyridine | -6.35 | Leu88 | malayajournal.org |

| ALK5 | Aminothiazole-1,5-naphthyridine | Not specified (IC50 = 6 nM) | Confirmed by X-ray | nih.gov |

| ALK5 | Pyrazole-1,5-naphthyridine | Not specified (IC50 = 4 nM) | Confirmed by X-ray | nih.gov |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of compounds based on their chemical structure. bohrium.comresearchgate.netmdpi.commdpi.com These models are built by finding a statistical relationship between a set of calculated molecular features (descriptors) and an experimentally measured property. nih.govresearchgate.net

QSPR can be used to predict a wide range of physicochemical properties, such as boiling point, solubility, and electronic properties, without the need for experimental measurements. bohrium.comresearchgate.net For heterocyclic aromatic compounds like this compound, QSPR models can be highly valuable. For instance, a QSPR study on six-membered nitrogen-heterocycles successfully modeled their hydrogen-bond basicity (pK(HB)) using descriptors derived from quantum mechanical calculations. nih.gov The resulting model showed excellent predictive power. nih.gov

The development of a QSPR model for properties of substituted 1,5-naphthyridines would involve calculating a variety of molecular descriptors. These descriptors capture different aspects of the molecular structure, including its topology, geometry, and electronic features. The presence of the three methyl groups in this compound would significantly influence these descriptor values compared to the unsubstituted parent molecule.

Common molecular descriptors used in QSPR studies are listed in the table below.

| Descriptor Class | Example Descriptors | Description | Reference |

| Topological | Sombor Indices, Connectivity Indices | Describe the atomic connectivity and branching of the molecule. | bohrium.com |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Derived from quantum mechanical calculations, describe electronic properties. | researchgate.netnih.govnih.gov |

| Constitutional | Molecular Weight, Atom Counts | Simple counts of atoms and functional groups. | researchgate.net |

| Geometric | Molecular Surface Area, Molecular Volume | Describe the 3D size and shape of the molecule. | nih.gov |

Prediction of Chemical Reactivity and Selectivity

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions. nih.govpurdue.edursc.orgnih.gov For aromatic heterocyclic systems like 1,5-naphthyridine, theoretical calculations can provide insight into which positions on the ring are most susceptible to electrophilic or nucleophilic attack.

The 1,5-naphthyridine ring is an electron-deficient system, which generally makes it reactive towards nucleophiles. However, the introduction of three electron-donating methyl groups at positions 2, 3, and 4 in this compound would increase the electron density of the pyridine (B92270) ring they are attached to. This would likely decrease its reactivity towards nucleophiles and increase its reactivity towards electrophiles compared to the unsubstituted 1,5-naphthyridine.

Computational chemistry can model reactions such as N-alkylation, halogenation, and amination. nih.govmdpi.com For example, theoretical calculations can determine the most likely site of nitration or bromination on a substituted naphthyridine ring. mdpi.com These predictions are based on calculating the stability of reaction intermediates or the activation energies of different reaction pathways. Such studies are crucial for planning synthetic routes to new derivatives. researchgate.netmdpi.com

Theoretical Studies of Tautomerism and Isomerization Processes

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. Isomerization is a broader process where one molecule is transformed into another molecule with the exact same atoms, but arranged differently. Computational chemistry is a powerful tool for studying these processes, allowing for the calculation of the relative energies of different tautomers or isomers and the energy barriers for their interconversion. nih.gov

For the 1,5-naphthyridine system, theoretical studies can explore potential tautomeric forms, especially if substituents that can participate in proton transfer (like hydroxyl or amino groups) are present. For this compound, tautomerism is less of a concern unless it undergoes reactions that introduce such functional groups.

More relevant are isomerization reactions that occur during synthesis. Many synthetic routes to complex heterocyclic systems involve cycloaddition reactions followed by rearrangement or aromatization. nih.govmdpi.comnih.gov For example, the synthesis of substituted 1,5-naphthyridines can be achieved through a Povarov-type [4+2]-cycloaddition reaction. mdpi.com Computational studies can model the entire reaction pathway, identify the transition states, and explain the observed stereoselectivity and regioselectivity. These theoretical insights are invaluable for optimizing reaction conditions and designing new synthetic strategies. nih.gov

Coordination Chemistry and Supramolecular Assemblies of 2,3,4 Trimethyl 1,5 Naphthyridine

Ligand Design and Synthesis Featuring the 1,5-Naphthyridine (B1222797) Core

The synthesis of the 1,5-naphthyridine ring system is a well-established area of heterocyclic chemistry, providing a versatile platform for designing a wide array of ligands. The strategic placement of substituents on this core framework allows for the fine-tuning of ligand properties such as steric hindrance, electron-donating ability, and solubility, which are crucial for their application in coordination chemistry.

Several classical and modern synthetic methodologies are employed for the construction of the 1,5-naphthyridine scaffold. mdpi.com The most prominent among these are cyclization and cycloaddition reactions. nih.govresearchgate.net

Cyclization Reactions:

Skraup Synthesis: This is a traditional method for synthesizing quinolines that has been adapted for naphthyridines. It typically involves the reaction of a 3-aminopyridine (B143674) derivative with glycerol (B35011), often in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid. mdpi.comnih.gov

Friedländer Annulation: This method involves the condensation of a 3-amino-2-formylpyridine (or a related ketone) with a compound containing an activated methylene (B1212753) group (e.g., an acetyl derivative). mdpi.com This approach was used to prepare 2-(pyridin-2-yl)benzo[b] nih.govacs.orgnaphthyridine. mdpi.com

Conrad-Limpach-Knorr Reaction: This reaction, particularly using Meldrum's acid, is effective for creating 1,5-naphthyridinone structures, which can serve as precursors for further functionalization. nih.gov

Cycloaddition Reactions:

Diels-Alder Reactions: Aza-Diels-Alder or Povarov-type reactions, involving imines derived from 3-aminopyridine, have been utilized to construct tetrahydro-1,5-naphthyridine derivatives, which can be subsequently aromatized. nih.gov

These foundational methods can be adapted to produce substituted 1,5-naphthyridines. For instance, starting with appropriately substituted 3-aminopyridines or carbonyl compounds would lead to derivatives like 2,8-dimethyl-1,5-naphthyridine. nih.gov Subsequent modifications, such as chlorination followed by nucleophilic substitution or cross-coupling reactions (e.g., Stille coupling), provide pathways to more complex and functionally diverse ligands. nih.govacs.orgresearchgate.net

| Synthesis Method | Description | Starting Materials Example | Product Type |

| Skraup Synthesis | Reaction of an aminopyridine with glycerol, an acid, and an oxidizing agent. | 3-Aminopyridine, Glycerol | Unsubstituted or substituted 1,5-naphthyridines |

| Friedländer Annulation | Condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. | 3-Amino-2-formylpyridine, Acetyl derivative | Substituted 1,5-naphthyridines |

| Aza-Diels-Alder Reaction | [4+2] cycloaddition between an imine (derived from 3-aminopyridine) and an alkene. | Imine, Styrene | Tetrahydro-1,5-naphthyridines (can be aromatized) |

| Cross-Coupling Reactions | Palladium-catalyzed reactions to functionalize a pre-formed naphthyridine ring. | Chloro-1,5-naphthyridine, Organostannane | Aryl- or heteroaryl-substituted 1,5-naphthyridines |

Formation of Metal Complexes and Characterization of Coordination Modes

The 1,5-naphthyridine framework is an excellent ligand in coordination chemistry due to its two nitrogen donor atoms. A key geometric feature is that the two nitrogen atoms are directed away from each other, making it impossible for them to coordinate to a single metal center in a chelating fashion. nih.gov Consequently, 1,5-naphthyridine and its derivatives typically function either as a monodentate ligand, coordinating through one of its nitrogen atoms, or more commonly, as a bidentate bridging ligand, linking two metal centers. nih.gov

A variety of metal complexes incorporating the 1,5-naphthyridine scaffold have been synthesized and characterized. These include complexes with first-row transition metals, as well as platinum group metals. nih.govrsc.org

Chromium (III) Complexes: A chromium (III) complex, trans-diaquadioxalatochromate(III) dehydrate, was synthesized through the self-assembly of chromium(III) nitrate, oxalic acid, and 1,5-naphthyridine. X-ray diffraction revealed a structure where the 1,5-naphthyridine acts as a counter-ion, forming layers. nih.govresearchgate.net

Platinum (II) Complexes: Dinuclear platinum(II) complexes bridged by a 1,5-naphthyridine ligand have been synthesized and studied for their potential applications. nih.gov

Ruthenium (II) Complexes: The 1,5-naphthyridine unit has been used as a linker to construct bridging ligands for dinuclear Ruthenium(II) complexes. acs.orgresearchgate.net These complexes were prepared by treating ligands containing the 1,5-naphthyridine core with ruthenium precursors like [Ru(bpy-d8)2Cl2]. acs.org

First-Row Transition Metal Complexes: Dinucleating ligands incorporating a naphthyridine core have been used to synthesize a series of dinuclear and tetranuclear complexes with metals such as manganese, iron, cobalt, nickel, and copper. rsc.org

Characterization of these metal complexes is typically achieved through a combination of techniques including X-ray crystallography, which provides definitive structural information on coordination modes and bond lengths. Spectroscopic methods such as NMR, UV-Visible, and Infrared spectroscopy, along with electrochemical techniques like cyclic voltammetry, are also crucial for elucidating the structures and electronic properties of these complexes. researchgate.netacs.orgrsc.org

| Metal Ion | Ligand Type | Coordination Mode | Example Complex Type |

| Cr(III) | 1,5-Naphthyridine | Counter-ion in a crystal lattice | [Cr(C2O4)2(H2O)2]⁻(C8H7N2)⁺·2H2O |

| Pt(II) | 1,5-Naphthyridine-bridged ligand | Bidentate, bridging | Dinuclear Platinum(II) complexes |

| Ru(II) | Bidentate and tridentate ligands incorporating 1,5-naphthyridine | Bidentate, bridging | Dinuclear [Ru(bpy)2]₂ complexes |

| First-Row Metals (Mn, Fe, Co, Ni, Cu) | Dinucleating ligand with a 1,8-naphthyridine (B1210474) core | Bidentate, bridging | Dinuclear complexes with pseudo-octahedral geometries |

Investigation of Metal-Ligand Interactions and Bonding Characteristics

The nature of the interaction between a metal center and a 1,5-naphthyridine ligand is fundamental to the properties of the resulting complex. The bonding is primarily a sigma-donation from the nitrogen lone pair to a vacant orbital on the metal. However, the aromatic nature of the naphthyridine ring allows for π-interactions, which can influence the electronic structure of the complex. dalalinstitute.com

In dinuclear complexes where 1,5-naphthyridine acts as a bridge, the ligand plays a crucial role in mediating electronic communication between the two metal centers. The extent of this metal-metal interaction can be probed using electrochemical methods. By measuring the comproportionation constant (Kc) from the separation of redox potentials in cyclic voltammetry, the stability of the mixed-valence state (e.g., Ru(II)-L-Ru(III)) can be quantified, providing a direct measure of the electronic coupling through the 1,5-naphthyridine bridge. acs.orgresearchgate.net

Studies on dinuclear ruthenium complexes have shown that the degree of communication through the 1,5-naphthyridine linker is somewhat less efficient compared to other common bridging ligands like pyrazine. acs.orgresearchgate.net This is attributed to the specific geometry and electronic structure of the 1,5-naphthyridine system.